Cas no 495-87-4 ((2E,4Z)-5-(3,4-Methylenedioxyphenyl)2,4-pentadienoic acid)

(2E,4Z)-5-(3,4-Methylenedioxyphenyl)2,4-pentadienoic acid structure
495-87-4 structure
Product Name:(2E,4Z)-5-(3,4-Methylenedioxyphenyl)2,4-pentadienoic acid
CAS No:495-87-4
MF:C12H10O4
MW:218.205403804779
CID:2069852
PubChem ID:13001421
Update Time:2025-04-21

(2E,4Z)-5-(3,4-Methylenedioxyphenyl)2,4-pentadienoic acid Chemical and Physical Properties

Names and Identifiers

    • (2E,4Z)-5-(3,4-Methylenedioxyphenyl)2,4-pentadienoic acid
    • (2E,4Z)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
    • (2E,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
    • SCHEMBL11460092
    • AKOS024331416
    • 495-87-4
    • (2E,4Z)-5-(2H-1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
    • UNII-3F076NX5P9
    • Q27257136
    • 3F076NX5P9
    • Piperic acid, 8CI
    • 5-BENZO(1,3)DIOXOL-5-YL-PENTA-2,4-DIENOIC ACID
    • 2,4-PENTADIENOIC ACID, 5-(1,3-BENZODIOXOL-5-YL)-, (2E,4Z)-
    • PIPERIC ACID (E,Z)-FORM [MI]
    • Isochavicinic acid
    • 2,4-Pentadienoic acid, 5-(1,3-benzodioxol-5-yl)-, (2E,4E)-
    • 2,4-Pentadienoic acid, 5-(1,3-benzodioxol-5-yl)- (9CI)
    • Piperic acid (8CI)
    • Piperic acid (E,E)-form [MI]
    • 5-(1,3-Benzenedioxol-5-yl)-2,4-pentadienoic acid, 9CI
    • 2,4-PENTADIENOIC ACID, 5-(1,3-BENZODIOXOL-5-YL)-, (E,Z)-
    • 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid, (2E,4E)-
    • 5-(1,3-BENZODIOXOL-5-YL)-2,4-PENTADIENOIC ACID, (2E,4Z)-
    • DTXSID501210675
    • Inchi: 1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2+
    • InChI Key: RHBGITBPARBDPH-HSFFGMMNSA-N
    • SMILES: OC(/C=C/C=C\C1C=C2C(OCO2)=CC=1)=O

Computed Properties

  • Exact Mass: 218.05790880Da
  • Monoisotopic Mass: 218.05790880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Melting Point: 134-136° (Lohaus, Gall); 143° (Grewe)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD